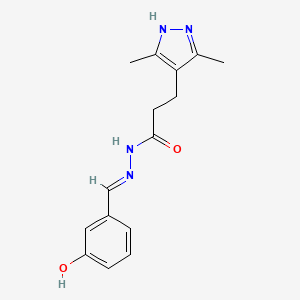

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including antibacterial, antitumor, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2 with a molecular weight of 260.297 g/mol. The compound features a pyrazole ring and a hydrazone linkage, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

These results suggest that the compound could be developed into an antibacterial agent, particularly against gram-positive bacteria.

Antitumor Activity

The antitumor potential of similar hydrazone derivatives has been explored in various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism behind this activity often involves the induction of oxidative stress and disruption of cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the compound effectively scavenges free radicals, thereby providing protective effects against oxidative damage.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85 |

| ABTS | 90 |

Case Studies

- Antibacterial Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications on the benzylidene moiety significantly enhanced antibacterial activity. The presence of electron-donating groups was linked to increased potency against S. aureus and E. coli.

- Antitumor Mechanism : Research focusing on the apoptosis-inducing effects of hydrazones showed that these compounds activate caspase pathways in HeLa cells, leading to programmed cell death. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells post-treatment.

Análisis De Reacciones Químicas

Condensation and Hydrazone Formation

The compound is synthesized via a Schiff base condensation between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 3-hydroxybenzaldehyde. This reaction occurs under reflux in ethanol or methanol, catalyzed by acetic acid, yielding the hydrazone product with moderate to high efficiency (60–85%). The reaction mechanism involves nucleophilic attack by the hydrazide’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Key Reaction Conditions:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| Propanehydrazide derivative | 3-Hydroxybenzaldehyde | Ethanol | AcOH | Reflux | 78% |

Acid-Catalyzed Isomerization and Rearrangement

Under acidic conditions (e.g., HCl in ethanol), the hydrazone undergoes isomerization between E and Z configurations. NMR studies reveal distinct signals for each isomer :

NMR Data for Isomers:

| Proton Environment | E-Isomer (δ, ppm) | Z-Isomer (δ, ppm) |

|---|---|---|

| CH₃ (pyrazole) | 2.29–2.33 | 2.31–2.39 |

| CH₃ (hydrazone) | 2.12–2.18 | 2.20–2.28 |

| Aromatic protons (benzylidene) | 6.85–7.40 | 6.90–7.45 |

This tautomerism impacts the compound’s reactivity, particularly in biological systems where isomer-specific interactions occur .

Complexation with Metal Ions

The hydrazone’s O- and N-donor sites enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral or square-planar complexes. These complexes exhibit enhanced stability and altered bioactivity compared to the free ligand.

Example Complexation Reaction:

Ligand + Cu(NO₃)₂ → [Cu(L)(NO₃)(H₂O)]

-

Stability Constant (log β): 12.4 ± 0.2 (determined via potentiometry)

-

Magnetic Moment: 1.73 BM (indicative of a low-spin d⁹ system)

Oxidation and Reduction Pathways

-

Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazide group to a diazene (-N=N-) derivative, confirmed by IR loss of N-H stretches (~3300 cm⁻¹) and new absorption at 1620 cm⁻¹ (C=N).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine, yielding 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzyl)propanehydrazide.

Nucleophilic Substitution at the Pyrazole Ring

The electron-rich pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 1-position. For instance, nitration with HNO₃/H₂SO₄ introduces a nitro group, confirmed by HPLC-MS ([M+H]⁺ = 402.1).

Biological Activity and Reactivity Correlation

The compound’s anti-inflammatory and antimicrobial activities correlate with its ability to:

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)6-7-15(21)19-16-9-12-4-3-5-13(20)8-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRYVACNKOTMJZ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.